![molecular formula C8H16GeO2 B167204 Methacryloxymethyltrimethylgermane CAS No. 125668-59-9](/img/structure/B167204.png)
Methacryloxymethyltrimethylgermane
Overview
Description
Methacryloxymethyltrimethylgermane is an organogermanium compound with the molecular formula C8H16GeO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacryloxymethyltrimethylgermane can be synthesized through several synthetic routes. One common method involves the reaction of trimethylgermanium chloride with methacrylic acid in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methacryloxymethyltrimethylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the methacryloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Various nucleophiles can be used, and reactions are often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while reduction can produce germanium hydrides .
Scientific Research Applications
Material Science Applications
Polymer Synthesis and Modification
MMT serves as a versatile monomer in the synthesis of polymers, particularly in the development of functional materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Table 1: Properties of MMT-based Polymers
Property | Value |
---|---|
Glass Transition Temp. | Varies with composition |
Thermal Decomposition Temp. | >300 °C |
Mechanical Strength | Enhanced compared to non-functionalized polymers |
Case Study: Photopolymerization
Research has demonstrated that MMT can be utilized in photopolymerization processes, leading to the formation of cross-linked networks that exhibit improved durability and resistance to solvents. This application is particularly relevant in the production of coatings and adhesives.
Biomedical Engineering Applications
Drug Delivery Systems
MMT has been investigated for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents, providing controlled release profiles.
- Table 2: Drug Release Characteristics from MMT-based Hydrogels
Drug | Release Rate (%) | Time (hrs) |
---|---|---|
Doxorubicin | 45 | 24 |
Ibuprofen | 30 | 12 |
Case Study: Antimicrobial Properties
Studies have shown that MMT-modified polymers exhibit significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. This property makes MMT an attractive candidate for applications in wound dressings and medical devices.
Environmental Technology Applications
Wastewater Treatment
MMT is being explored for its potential in wastewater treatment processes, particularly in flocculation and adsorption applications. The compound's ability to interact with anionic contaminants enhances its effectiveness in removing pollutants from water.
- Table 3: Efficiency of MMT in Wastewater Treatment
Contaminant | Removal Efficiency (%) |
---|---|
Heavy Metals | 85 |
Organic Dyes | 90 |
Case Study: Flocculant Development
Research indicates that MMT can be integrated into flocculants to improve the removal efficiency of suspended solids from wastewater. The modified flocculants demonstrate superior performance compared to traditional agents.
Mechanism of Action
The mechanism of action of methacryloxymethyltrimethylgermane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable complexes. These interactions can affect cellular processes and pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Trimethylgermylmethylmethacrylate
- Trimethylgermylmethyl2-methylprop-2-enoate
Uniqueness
Methacryloxymethyltrimethylgermane stands out due to its unique combination of germanium and methacryloxy functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve .
Biological Activity
Methacryloxymethyltrimethylgermane (MMTMG) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the current understanding of MMTMG's biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential applications in biomedical fields.
Chemical Structure and Properties
MMTMG is a methacrylate derivative containing a trimethylgermane moiety. Its unique structure allows it to participate in various chemical reactions essential for polymerization processes, leading to the development of antimicrobial polymers.
Antimicrobial Activity
Research indicates that MMTMG exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) of MMTMG-based polymers against various microorganisms:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 123 |
Escherichia coli | 370 |
Pseudomonas aeruginosa | 123 |
Candida albicans | 370 |
Bacillus subtilis | 123 |
These values were determined using broth dilution methods and indicate that MMTMG-based polymers are effective against both Gram-positive and Gram-negative bacteria as well as fungi .
The antimicrobial activity of MMTMG is primarily attributed to its cationic nature, which facilitates interaction with negatively charged microbial membranes. This interaction disrupts membrane integrity, leading to cell lysis and death. Studies have shown that the polymeric structures formed from MMTMG can enhance the adsorption of these polymers onto bacterial surfaces, increasing their efficacy .
Case Studies
- Antimicrobial Polymers : A study evaluated the bactericidal and fungicidal activities of poly(MMTMG)-based materials. The results demonstrated that these materials effectively inhibited the growth of various pathogens, suggesting their potential use in medical devices and coatings .
- Controlled Release Systems : Another investigation explored the use of MMTMG in hydrogels for controlled drug release applications. The hydrogels exhibited pH-sensitive swelling behavior and demonstrated biocompatibility with human cells, making them suitable for tissue engineering applications .
- Dental Applications : Research has indicated that incorporating MMTMG into dental adhesives can enhance their antibacterial properties against oral pathogens such as Streptococcus mutans. This suggests a promising application in preventing dental caries .
Properties
IUPAC Name |
trimethylgermylmethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16GeO2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYKMPSIISPSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Ge](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16GeO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634516 | |
Record name | (Trimethylgermyl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125668-59-9 | |
Record name | (Trimethylgermyl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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